3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an acetamido group, a cyclohexyl ring, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-Chlorophenyl)acetic acid: This can be achieved through the chlorination of phenylacetic acid.
Formation of 2-(2-Chlorophenyl)acetamide: The acid is then converted to its corresponding amide using ammonia or an amine.
Cyclohexylation: The acetamide is reacted with cyclohexylamine to form the cyclohexyl derivative.
Carbamoylation: Finally, the cyclohexyl derivative is treated with phenyl isocyanate to form the desired phenylcarbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)acetamide: Shares the chlorophenyl and acetamido groups but lacks the cyclohexyl and phenylcarbamate moieties.
Cyclohexyl phenylcarbamate: Contains the cyclohexyl and phenylcarbamate groups but lacks the chlorophenyl and acetamido groups.
Uniqueness
3-(2-(2-Chlorophenyl)acetamido)cyclohexyl phenylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-[[2-(2-chlorophenyl)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c22-19-12-5-4-7-15(19)13-20(25)23-17-10-6-11-18(14-17)27-21(26)24-16-8-2-1-3-9-16/h1-5,7-9,12,17-18H,6,10-11,13-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKTZLJOURMSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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